molecular formula C20H20FN3O2 B10824204 (Z)-N'-(1-(5-Fluoropentyl)-2-oxoindolin-3-ylidene)benzohydrazide

(Z)-N'-(1-(5-Fluoropentyl)-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B10824204
M. Wt: 353.4 g/mol
InChI Key: NUMFJISMJAWIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-fluoro BZO-POXIZID involves several steps, starting with the preparation of the core structure, followed by the introduction of the fluoropentyl group. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions.

Chemical Reactions Analysis

5-fluoro BZO-POXIZID undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents into the molecule. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

5-fluoro BZO-POXIZID is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro BZO-POXIZID involves its interaction with cannabinoid receptors, particularly the cannabinoid receptor 2 (CB2). It acts as an agonist, binding to these receptors and mimicking the effects of natural cannabinoids. This interaction leads to various physiological and psychoactive effects .

Comparison with Similar Compounds

5-fluoro BZO-POXIZID is part of a new generation of synthetic cannabinoids known as “OXIZIDs.” Similar compounds include:

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]iminobenzamide

InChI

InChI=1S/C20H20FN3O2/c21-13-7-2-8-14-24-17-12-6-5-11-16(17)18(20(24)26)22-23-19(25)15-9-3-1-4-10-15/h1,3-6,9-12,26H,2,7-8,13-14H2

InChI Key

NUMFJISMJAWIOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.